molecular formula C19H17NO5 B12201412 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide

2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide

Cat. No.: B12201412
M. Wt: 339.3 g/mol
InChI Key: ZBLJMQZGHSVIGI-UHFFFAOYSA-N
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Description

2-[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic chromene derivative characterized by a benzopyran core substituted with a hydroxy group at position 5, a ketone at position 4, a phenyl group at position 2, and an N,N-dimethylacetamide moiety linked via an ether oxygen at position 7. Chromene derivatives are widely studied for their pharmacological properties, and the dimethylacetamide side chain may enhance lipophilicity, influencing bioavailability and membrane permeability .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N,N-dimethylacetamide

InChI

InChI=1S/C19H17NO5/c1-20(2)18(23)11-24-13-8-14(21)19-15(22)10-16(25-17(19)9-13)12-6-4-3-5-7-12/h3-10,21H,11H2,1-2H3

InChI Key

ZBLJMQZGHSVIGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a phenylacetic acid derivative with a suitable aldehyde under acidic conditions, followed by cyclization.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the N,N-Dimethylacetamide Moiety: The final step involves the reaction of the hydroxy group with N,N-dimethylacetamide in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: This compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of various signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

a. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide ()

  • Core Structure : Features a 4-methyl-2-oxo-2H-chromen-7-yl group.
  • Substituents : A chloro-phenylacetamide group at position 7 instead of the hydroxy and dimethylacetamide in the target compound.
  • Activity : Demonstrated superior in vitro anti-inflammatory activity compared to ibuprofen, attributed to the chloro-phenyl group enhancing electron-withdrawing effects and hydrophobic interactions .
  • Synthesis: Prepared via acylation of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride, differing from the target compound’s likely etherification route .

b. 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide ()

  • Core Structure : 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl.
  • Substituents : Chloro and methyl groups on the chromene ring, with the acetamide linked to a 3,5-dimethylphenyl group.

c. 2,2′-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide) ()

  • Core Structure : 4-Oxo-2-phenyl-4H-chromene with bis-oxy linkages at positions 5 and 7.
  • Substituents: Two N,N-dimethylacetamide groups, doubling the molecular weight (C23H24N2O6; 424.45 g/mol) compared to mono-substituted analogues.
  • Implications : The bis-acetamide structure may reduce membrane permeability due to increased polarity, despite enhanced solubility in polar solvents .
Physicochemical and Pharmacological Properties
Compound Molecular Weight (g/mol) Key Functional Groups LogP* Notable Activity
Target Compound ~353.35 5-Hydroxy, N,N-dimethylacetamide ~1.8 Hypothesized anti-inflammatory
(±)-R,S-2-Chloro-N-(4-methyl-2H-chromen) 358.79 7-Chloro-phenylacetamide ~2.5 Superior anti-inflammatory
Compound 386.83 6-Chloro, 3,5-dimethylphenyl ~3.1 Undisclosed
Bis-acetamide 424.45 Bis-N,N-dimethylacetamide ~0.9 Likely high solubility

*Predicted using fragment-based methods.

  • Hydroxy Group Impact : The 5-hydroxy group in the target compound may confer antioxidant activity via radical scavenging, a feature absent in chloro- or methyl-substituted analogues .
  • In contrast, the bis-acetamide in exhibits lower LogP, favoring aqueous solubility .

Biological Activity

The compound 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18N2O5
  • Molecular Weight : 342.34 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Biological Activity Overview

The biological activity of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide has been investigated in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatory Inhibition of COX enzymes; reduced cytokine release
Antioxidant Scavenging of free radicals; protection against oxidative stress
Anticancer Induction of apoptosis in cancer cell lines; cell cycle arrest
  • Anti-inflammatory Mechanism :
    • The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. Studies have shown that treatment with this compound leads to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Activity :
    • The antioxidant capacity of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide is attributed to its ability to donate electrons and neutralize free radicals. This activity protects cellular components from oxidative damage, which is implicated in various diseases .
  • Anticancer Effects :
    • Research indicates that this compound can induce apoptosis (programmed cell death) in various cancer cell lines by activating caspase pathways and inhibiting proliferation signals. It has been observed to cause cell cycle arrest at the G1 phase, preventing further cell division .

Case Study 1: Anti-inflammatory Effects

In a controlled study on animal models, administration of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N,N-dimethylacetamide significantly reduced paw edema induced by carrageenan. Histological analysis showed decreased infiltration of inflammatory cells compared to control groups .

Case Study 2: Antioxidant Properties

A study evaluating the antioxidant effects demonstrated that the compound effectively reduced malondialdehyde levels (a marker of oxidative stress) in liver tissues subjected to oxidative damage. Additionally, it increased the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase .

Case Study 3: Anticancer Activity

In vitro studies using breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .

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